REACTION_CXSMILES
|
F[C:2]1[C:3](I)=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])/[C:5]/2=C\C1NC=CC=1OC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C=O)C.CCN(CC)CC>[N:7]1[C:6](=[O:11])[CH:5]=[C:4]2[C:8]=1[CH:9]=[CH:10][CH:2]=[CH:3]2 |^1:24,26,45,64|
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Name
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Ethyl-[(3R,4S,5R)-4-ethynyl-2,2,6-trimethyl-[1,3]-dioxan-5-yl]-carbamic acid tert-butyl ester
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Quantity
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148.5 mg
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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96 mg
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Type
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reactant
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Smiles
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FC=1C(=C2/C(/C(NC2=CC1)=O)=C/C=1NC=CC1OC)I
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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FC=1C(=C2/C(/C(NC2=CC1)=O)=C/C=1NC=CC1OC)I
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Name
|
|
Quantity
|
23.1 mg
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
|
5 mL
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Type
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solvent
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Smiles
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CCN(CC)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the coupling product (137.2 mg, 99.2% after flash column purification)
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Type
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ADDITION
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Details
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This coupling product (125 mg) was then treated with 50% of trifluoroacetic acid/CH2Cl2 (5 mL) and 0.5 mL of water at r.t. for 1 h
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to about 2 mL
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Type
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ADDITION
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Details
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diluted with AcOEt (50 mL)
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Type
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CUSTOM
|
Details
|
quenched with 2 N NaOH
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
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CONCENTRATION
|
Details
|
After concentration
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Type
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CUSTOM
|
Details
|
the crude product (113.6 mg) was triturated with AcOEt/hexanes
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Type
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FILTRATION
|
Details
|
the precipitate was collected by filtration
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Type
|
CUSTOM
|
Details
|
The filtrate was then purified via flash column chromatography (5%-10% MeOH in CH2Cl2)
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Name
|
|
Type
|
product
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Smiles
|
N=1C(C=C2C=CC=CC12)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |